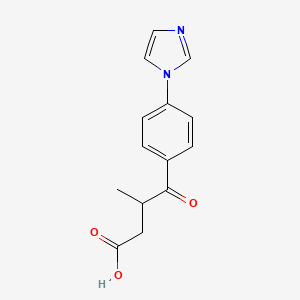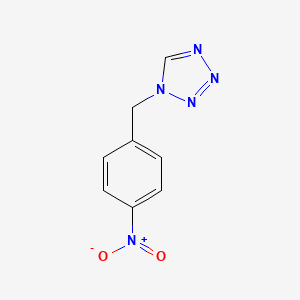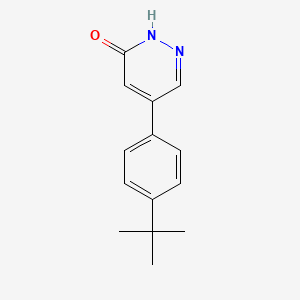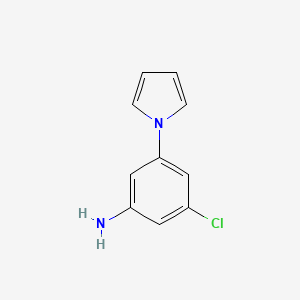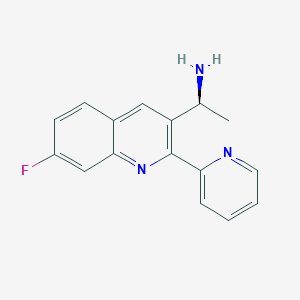
(S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine is a chiral compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinoline ring, a pyridin-2-yl group at the 2nd position, and an ethan-1-amine group at the 3rd position. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Pyridin-2-yl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid or ester.
Chiral Amine Introduction: The final step involves the introduction of the chiral ethan-1-amine group. This can be done through asymmetric reductive amination using chiral catalysts or by resolution of racemic mixtures using chiral acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming imines or nitriles under strong oxidizing conditions.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
®-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine: The enantiomer of the compound with different spatial arrangement.
7-Fluoroquinoline derivatives: Compounds with similar quinoline core but different substituents.
Pyridinylquinoline derivatives: Compounds with pyridinyl groups attached to the quinoline ring.
Uniqueness
(S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer and other similar compounds. The presence of the fluorine atom also imparts distinct chemical reactivity and stability.
Properties
Molecular Formula |
C16H14FN3 |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C16H14FN3/c1-10(18)13-8-11-5-6-12(17)9-15(11)20-16(13)14-4-2-3-7-19-14/h2-10H,18H2,1H3/t10-/m0/s1 |
InChI Key |
XLUQKFXCKOUHIK-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)N |
Canonical SMILES |
CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


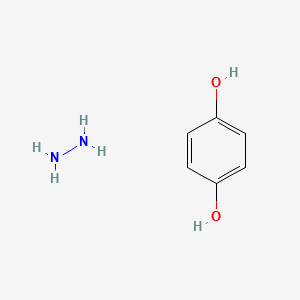
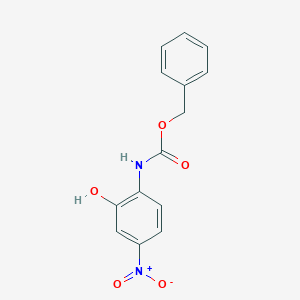

![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8345640.png)
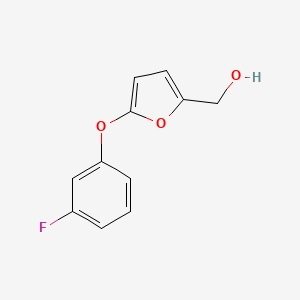
![1-(3-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8345663.png)
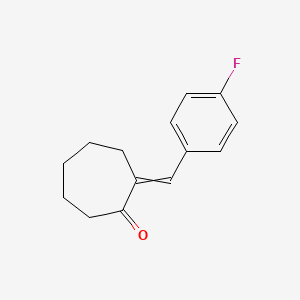
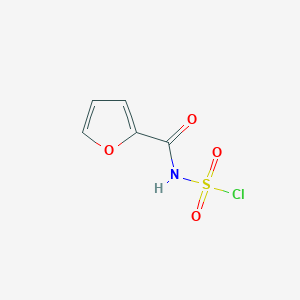
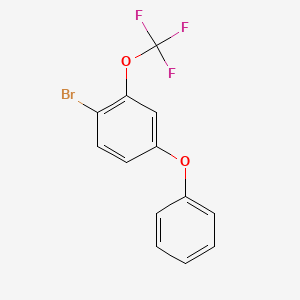
![8-Cyano-8-(thiophen-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8345700.png)
